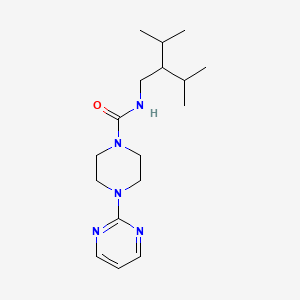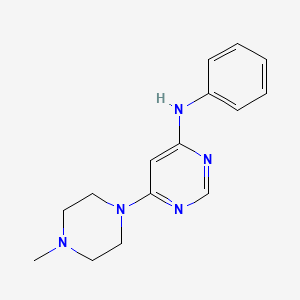![molecular formula C10H9BrF3NOS B7679984 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes, making it a valuable tool for researchers studying various biological processes. In
Aplicaciones Científicas De Investigación
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide has several potential applications in scientific research. One of the most promising areas of research involves using this compound as an inhibitor of certain enzymes. For example, it has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. This makes it a valuable tool for researchers studying the endocannabinoid system and its role in various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes, such as FAAH. By inhibiting these enzymes, this compound can increase the levels of certain endocannabinoids, which can have a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide are still being studied, but it is believed to have a range of effects on the body. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for researchers studying various biological processes. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide. One area of interest is exploring its potential as a treatment for various conditions, such as chronic pain and inflammation. Another area of research could involve studying its effects on other enzymes and biological processes. Additionally, there may be potential applications for this compound in fields such as drug discovery and development.
Métodos De Síntesis
The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with methyl chloroacetate to produce N-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylsulfanylacetamide. This intermediate is then reacted with ammonia to produce the final product, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide.
Propiedades
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NOS/c1-17-5-9(16)15-8-4-6(10(12,13)14)2-3-7(8)11/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPCSRFXKHEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)

![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)



![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)

![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)